molecular formula C11H17NO B2877201 1-(Pyridin-2-yl)hexan-2-ol CAS No. 91339-85-4

1-(Pyridin-2-yl)hexan-2-ol

Cat. No.: B2877201
CAS No.: 91339-85-4
M. Wt: 179.263
InChI Key: YSSBADNWEDTEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)hexan-2-ol ( 91339-85-4) is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry that is widely present in many pharmacologically active agents and FDA-approved drugs . This specific structure, containing both a pyridine heterocycle and a flexible hydroxyalkyl chain, makes it a versatile intermediate for synthetic and medicinal chemistry research. Pyridine derivatives are extensively utilized as key precursors and building blocks in the synthesis of diverse heterocyclic compounds, serving as raw materials for drug development . They are found in a range of bioactive molecules, including antibacterial agents and compounds investigated for their activity against neurological targets . The properties of such pyridine-containing molecules make them valuable for use in spectroscopic, computational, and molecular docking studies to explore their electronic properties and biological potential . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylhexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBADNWEDTEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Pyridin 2 Yl Hexan 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a foundational technique in planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For 1-(Pyridin-2-yl)hexan-2-ol, the primary disconnection strategies revolve around the formation of the carbon-carbon bond between the pyridine (B92270) ring and the hexanol chain, as well as the creation of the chiral center at the C2 position of the hexanol moiety.

A logical disconnection is at the C1-C2 bond of the hexan-2-ol chain, adjacent to the pyridine ring. This leads to two key synthons: a 2-pyridinylmethyl nucleophile (or its electrophilic equivalent) and a pentanal electrophile (or its nucleophilic equivalent). Another key disconnection can be made at the C2-C3 bond, suggesting a reaction between a 2-picolyl anion equivalent and an epoxide.

Further analysis points towards precursors such as 2-bromopyridine (B144113) and a suitable hexan-2-one derivative, which can be coupled through various organometallic reactions. The choice of disconnection strategy often dictates the subsequent synthetic steps and the methods used to control stereochemistry.

Development of Novel Chemical Synthesis Pathways

The quest for more efficient and selective methods for synthesizing this compound has led to the development of several innovative pathways. These approaches often focus on achieving high enantioselectivity and diastereoselectivity, which are critical for the synthesis of specific stereoisomers.

Enantioselective Approaches to this compound Synthesis

Achieving high enantioselectivity in the synthesis of chiral alcohols like this compound is a significant challenge. Several strategies have been explored to this end.

One prominent method involves the asymmetric reduction of the corresponding ketone, 1-(pyridin-2-yl)hexan-1-one. This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. For instance, the use of chiral oxazaborolidine catalysts, as pioneered by Corey, Bakshi, and Shibata (CBS), can facilitate the enantioselective reduction of the ketone to the desired alcohol with high enantiomeric excess (ee).

Another powerful approach is the enantioselective addition of an organometallic reagent to an aldehyde. For example, the addition of a pentyl nucleophile to pyridine-2-carbaldehyde can be catalyzed by chiral ligands to produce the target alcohol in high ee. whiterose.ac.uk The use of chiral pyridine-aminophosphine ligands in asymmetric hydrogenation has also shown promise for creating chiral centers with high enantioselectivity. rsc.org Research into the enantioselective Henry reaction of 2-acylpyridines provides another avenue for creating chiral nitro-alcohols that can be further transformed into the desired product. rsc.org

Catalyst/ReagentSubstrateProduct Enantiomeric Excess (ee)Reference
Chiral Oxazaborolidine (CBS)1-(Pyridin-2-yl)hexan-1-oneHigh ee
Chiral Pyridine-Aminophosphine Ligands2-(Pyridin-2-yl)quinolinesExcellent enantioselectivities rsc.org
PyBox-La(OTf)32-AlkenoylpyridinesUp to 99% ee mdpi.com

Diastereoselective Control in Synthetic Transformations

When multiple chiral centers are present or created during a synthesis, controlling the diastereoselectivity becomes crucial. For derivatives of this compound, this is particularly relevant when modifications are made to the pyridine ring or the alkyl chain.

Diastereoselective synthesis can be achieved by employing substrate-controlled or reagent-controlled methods. For instance, the reduction of a ketone with a pre-existing chiral center can be influenced by that center, leading to the preferential formation of one diastereomer. Similarly, the use of chiral auxiliaries can direct the stereochemical outcome of a reaction.

Recent studies have demonstrated the diastereoselective synthesis of related compounds, such as hexahydropyrrolo[2,1-a]isoquinolines, through [3+2] cycloaddition reactions, highlighting the power of cycloaddition strategies in controlling stereochemistry. researchgate.net Furthermore, the diastereoselective synthesis of 2'-dihalopyrimidine ribonucleosides, where stereoselective fluorination is key, provides insights into controlling diastereoselectivity at a specific carbon center. nih.gov

Metal-Catalyzed Coupling Reactions for Precursor Synthesis

The construction of the precursors to this compound often relies on transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for forming carbon-carbon bonds between aryl or heteroaryl halides and various organometallic reagents. acs.org

A common strategy involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with an appropriate organometallic reagent containing the hexanol moiety or a precursor to it. Suzuki-Miyaura, Negishi, and Stille couplings are frequently employed for this purpose. chemie-brunschwig.chacs.org For example, the Suzuki-Miyaura coupling of 2-bromopyridine with a boronic acid or ester derivative of hexan-2-one can yield the ketone precursor, which is then reduced to the final alcohol.

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. eie.gr Palladium catalysts with phosphine (B1218219) ligands are commonly used, but recent research has explored the use of more sustainable and economical metals like copper and iron.

Coupling ReactionReactantsCatalyst SystemReference
Suzuki-Miyaura2-Bromopyridine, Hexan-2-one boronic esterPd(PPh3)4 / Base chemie-brunschwig.ch
Negishi2-Chloropyridine, Pentylzinc chlorideNiCl2(dppe) acs.org
Sonogashira2-Iodopyridine, 1-HexynePd(PPh3)2Cl2 / CuI aurigeneservices.com

Organometallic Reagent Additions for Carbon-Carbon Bond Formation

The direct formation of the carbon-carbon bond between the pyridine ring and the hexanol chain can be effectively achieved through the addition of organometallic reagents to carbonyl compounds or epoxides. mt.com

One of the most classic methods involves the addition of a pentyllithium or pentylmagnesium (Grignard) reagent to pyridine-2-carbaldehyde. This reaction directly furnishes this compound. However, these highly reactive organometallic reagents can sometimes lead to side reactions, such as addition to the pyridine ring itself.

Alternatively, the addition of a 2-picolyllithium or a related nucleophile to pentanal provides a direct route to the target molecule. The generation of the 2-picolyl anion is typically achieved by deprotonation of 2-picoline with a strong base like n-butyllithium. The reaction of 2-methylpyridine (B31789) with n-butyraldehyde in the presence of a base has been shown to produce similar pyridine ethanol (B145695) derivatives. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in developing a practical and efficient synthesis. rsc.org For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.

For instance, in metal-catalyzed coupling reactions, the choice of ligand can significantly impact the yield and selectivity. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step and prevent catalyst deactivation. The base used in these reactions is also crucial for the transmetalation step.

In organometallic addition reactions, the solvent can influence the reactivity and selectivity of the organometallic reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. The temperature is often a critical parameter for controlling selectivity, with lower temperatures generally favoring higher selectivity.

Recent research on the optimization of various reactions, including the selective functionalization of pyridones and the synthesis of Rosiglitazone intermediates, provides valuable insights into the systematic approach required to maximize yield and selectivity. rsc.orgresearchgate.net

The synthesis of this compound, a chiral secondary alcohol, can be achieved through several advanced methodologies. These methods focus on efficiency, selectivity, and the ability to control stereochemistry, which is crucial for its potential applications. Key strategies include the asymmetric reduction of a ketone precursor and carbon-carbon bond-forming reactions.

A primary and effective route involves the reduction of the corresponding ketone, 1-(Pyridin-2-yl)hexan-1-one. acs.org Modern synthetic chemistry offers a variety of reduction techniques that provide access to the desired alcohol. Catalytic hydrogenation stands out as a method with high atom economy. acs.org This process typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or ruthenium. The efficiency of this method is high, and the only byproduct is water, if any, making it an atom-economical choice.

Another powerful technique is asymmetric transfer hydrogenation, which not only reduces the ketone but also establishes a specific stereocenter, yielding an enantiomerically enriched product. This is often accomplished using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands.

Biocatalysis has emerged as a highly advanced and selective method for the synthesis of chiral alcohols. acs.org The asymmetric bioreduction of 1-(Pyridin-2-yl)hexan-1-one can be performed using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). nih.gov These enzymes, used either as isolated proteins or within whole-cell systems (e.g., Lactobacillus or recombinant E. coli), can produce the target alcohol with very high enantiomeric excess (>99% ee) and conversion rates. acs.orgnih.govresearchgate.net The reaction typically uses a sacrificial alcohol like isopropanol (B130326) for cofactor regeneration and proceeds under mild, aqueous conditions. acs.org

Carbon-carbon bond formation strategies, such as the Grignard reaction, represent a classic yet effective approach. This would involve the reaction of a 2-pyridyl organometallic reagent, like 2-pyridylmagnesium bromide, with pentanal. Alternatively, lithiation of 2-picoline followed by reaction with pentanal would also yield the target compound. While robust, these methods may require cryogenic conditions and strictly anhydrous solvents. mdpi.com

Table 1: Comparison of Synthetic Methods for this compound

MethodologyKey Reagents & ConditionsAdvantagesLimitations
Catalytic Hydrogenation1-(Pyridin-2-yl)hexan-1-one, H₂, Metal Catalyst (e.g., Pd/C, PtO₂)High atom economy; Clean reaction profile. acs.orgMay require high pressure/temperature; Potential for catalyst poisoning.
Asymmetric Bioreduction1-(Pyridin-2-yl)hexan-1-one, Alcohol Dehydrogenase (ADH/KRED), Cofactor regeneration system (e.g., isopropanol), Aqueous buffer, 30°C. acs.orgnih.govExcellent enantioselectivity (>99% ee); Mild reaction conditions; Environmentally benign. researchgate.netresearchgate.netSubstrate concentration can be limited; Enzyme stability and cost can be factors. acs.org
Grignard Reaction2-Picoline, n-BuLi, then Pentanal; or 2-Bromopyridine, Mg, then Pentanal. Anhydrous ether/THF, often at low temperatures. mdpi.comDirect C-C bond formation; Well-established and versatile.Requires strictly anhydrous conditions; Often produces racemic mixtures without chiral auxiliaries; Moisture sensitive reagents.

Sustainable Chemistry Principles in this compound Production

The production of this compound can be significantly improved by integrating the principles of sustainable or "green" chemistry. mygreenlab.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. catalysis.blog

Catalysis and Atom Economy

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient than stoichiometric reactions. acs.org For the synthesis of this compound via ketone reduction, catalytic methods are vastly superior to older stoichiometric reagents like sodium borohydride (B1222165). While effective, sodium borohydride has a lower atom economy and generates stoichiometric amounts of boron-containing waste. In contrast, catalytic hydrogenation incorporates all hydrogen atoms into the product, achieving 100% atom economy in principle. acs.org The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the sustainability of the process. catalysis.blog

Biocatalysis: A Green Synthetic Tool

Biocatalysis represents one of the most powerful applications of green chemistry in synthesis. mygreenlab.org The use of enzymes, such as alcohol dehydrogenases, for the reduction of 1-(Pyridin-2-yl)hexan-1-one embodies several green principles simultaneously:

Use of Renewable Feedstocks: Enzymes are renewable catalysts derived from biological sources. catalysis.blog

High Selectivity: Enzymes are highly chemo-, regio-, and stereoselective, which often eliminates the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste. acs.orgacs.org

Energy Efficiency: Biocatalytic reactions are typically run under mild conditions (e.g., room temperature and atmospheric pressure), significantly lowering energy consumption compared to many traditional chemical processes. nih.gov

Safer Solvents: These reactions are often performed in aqueous media, avoiding the use of volatile and hazardous organic solvents. researchgate.netresearchgate.net

Waste Reduction and Process Metrics

Green chemistry emphasizes the prevention of waste at its source. acs.org Metrics such as the E-factor (Environmental factor), which measures the ratio of waste generated to the desired product, and Process Mass Intensity (PMI), which considers the total mass of materials used, are employed to evaluate the environmental footprint of a synthesis. mygreenlab.org By choosing a biocatalytic route over a multi-step classical synthesis that may involve protecting groups and stoichiometric reagents, the PMI for producing this compound can be drastically reduced. For instance, a solvent- and halide-free synthesis approach, where possible, represents an ideal atom-economical process. rsc.org The use of energy-efficient techniques like microwave-assisted synthesis can also contribute by reducing reaction times and energy input. jvwu.ac.in

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in SynthesisBenefit
CatalysisUsing catalytic amounts of metal complexes or enzymes (ADHs) for ketone reduction instead of stoichiometric reagents. acs.orgReduces waste, increases reaction efficiency, and allows for catalyst recycling. catalysis.blog
Atom EconomyEmploying catalytic hydrogenation where H₂ is the only reagent incorporated into the product. acs.orgMaximizes the incorporation of reactant materials into the final product, minimizing waste.
Safer Solvents & AuxiliariesPerforming bioreductions in aqueous buffers. researchgate.netresearchgate.netEliminates the need for hazardous and volatile organic solvents.
Design for Energy EfficiencyUtilizing biocatalysts that operate at ambient temperature and pressure. nih.govReduces the overall energy consumption of the manufacturing process.
Reduce DerivativesUsing highly selective enzymes that react only at the ketone, avoiding the need for protecting other functional groups. acs.orgShortens the synthetic route, saving reagents and reducing waste generation.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 1 Pyridin 2 Yl Hexan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including 1-(Pyridin-2-yl)hexan-2-ol. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides critical information regarding the number of different types of protons and their immediate electronic environment. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.6 ppm). The proton on the carbon adjacent to the nitrogen (C6-H) is the most deshielded and appears as a doublet. The other three pyridine protons will present as multiplets, with their specific shifts and coupling constants determined by their position relative to the nitrogen and the alkyl-alcohol substituent. The methine proton (CH-OH) attached to the hydroxyl-bearing carbon (C2) would resonate as a multiplet in the δ 3.8-4.2 ppm range. The methylene (B1212753) protons adjacent to the pyridine ring (C1-H₂) would show complex splitting patterns due to coupling with the chiral center at C2. The aliphatic protons of the hexyl chain appear in the upfield region (δ 0.8-1.5 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The pyridine ring carbons are observed in the downfield region (δ 120-160 ppm), with the carbon atom adjacent to the nitrogen being significantly deshielded. The carbon bearing the hydroxyl group (C2) would appear around δ 70-75 ppm. The methylene carbon adjacent to the pyridine ring (C1) would be found in the δ 40-45 ppm range. The remaining aliphatic carbons of the hexyl chain would have signals in the δ 14-32 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2'-~159.0
Pyridine C3'~7.20 (d)~122.5
Pyridine C4'~7.65 (t)~136.8
Pyridine C5'~7.15 (t)~121.2
Pyridine C6'~8.55 (d)~148.0
C1 (CH₂)~2.90 (dd), ~3.10 (dd)~43.0
C2 (CH-OH)~3.90 (m)~72.0
C3 (CH₂)~1.40-1.50 (m)~36.0
C4 (CH₂)~1.25-1.35 (m)~25.0
C5 (CH₂)~1.25-1.35 (m)~22.6
C6 (CH₃)~0.90 (t)~14.0
OHvariable (broad s)-

Note: These are predicted values based on data from analogous pyridinyl alcohol compounds. rsc.orgacs.orggoogle.com Actual experimental values may vary.

Two-dimensional NMR experiments are indispensable for confirming the structural assignment derived from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. libretexts.org For this compound, cross-peaks would be observed between adjacent protons, for instance, between the C1-H₂ and C2-H protons, and sequentially along the hexyl chain (C2-H with C3-H₂, C3-H₂ with C4-H₂, etc.). This confirms the connectivity of the aliphatic chain and its attachment to the chiral center. libretexts.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. researchgate.net It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~3.90 ppm would show a correlation to the carbon signal at ~72.0 ppm, confirming their assignment as the C2-H and C2 carbon, respectively. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.net It is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would be seen from the C1-H₂ protons to the C2' and C3' carbons of the pyridine ring, and to the C2 and C3 carbons of the alkyl chain, definitively proving the link between the pyridine ring and the hexanol chain. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other, which is vital for determining stereochemistry and conformation. researchgate.net For this compound, NOE correlations could be observed between the C1-H₂ protons and the C6'-H of the pyridine ring, providing information about the preferred conformation around the C1-C2' bond.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. acs.orglibretexts.org C-H stretching vibrations from the aliphatic hexyl chain would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring is typically observed just above 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations of the pyridine ring would be found in the 1450-1600 cm⁻¹ region. libretexts.org A strong C-O stretching band for the secondary alcohol would be present around 1050-1150 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of pyridine, particularly the ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹, are typically strong and sharp in the Raman spectrum. mdpi.comresearchgate.net The Se-Se and C-Se bonds mentioned in one source are not relevant to the target compound. mdpi.com

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
AlcoholO-H stretch3400-3650 (broad, strong)Weak
Aromatic (Pyridine)C-H stretch~3030 (weak to medium)Medium
Aliphatic (Hexyl)C-H stretch2850-2960 (medium to strong)Strong
Aromatic (Pyridine)C=C, C=N stretch1450-1600 (medium)Strong
AlcoholC-O stretch1050-1150 (strong)Weak

Note: Based on general spectroscopic principles and data for related compounds. acs.orgmdpi.comlibretexts.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of the molecular ion, allowing for the determination of the elemental formula of this compound. savemyexams.com The molecular formula is C₁₁H₁₇NO, which corresponds to a precise mass of 179.1310 g/mol .

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Upon ionization, the molecular ion [M]⁺˙ is formed. A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 161 ([M-H₂O]⁺˙). savemyexams.com Another characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the oxygen-bearing carbon is broken. For this compound, this could lead to two primary fragments:

Cleavage between C1 and C2, yielding a [CH₂(C₅H₄N)]⁺ fragment at m/z 92 and a neutral hexanal (B45976) radical.

Cleavage between C2 and C3, which is often more favorable, yielding a resonance-stabilized [CH(OH)CH₂(C₅H₄N)]⁺ ion at m/z 122. The loss of the butyl radical (C₄H₉) would result in a significant peak. libretexts.org

Further fragmentation of the pyridine ring itself can also occur.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive three-dimensional structural information. rsc.org This technique can precisely determine bond lengths, bond angles, and torsional angles in the solid state. It would confirm the connectivity established by NMR and reveal the molecule's conformation, including the orientation of the hexyl chain relative to the pyridine ring and the stereochemistry at the C2 chiral center. For related pyridyl alcohol compounds, crystal structures often reveal intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom, which dictates the packing in the crystal lattice. researchgate.netnih.gov Pyridine itself crystallizes in an orthorhombic system, though substituted pyridines can adopt various crystal systems, often monoclinic. nih.govwikipedia.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for analyzing chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light.

Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The electronic transitions of the pyridine chromophore, when perturbed by the chiral environment of the C2 center, will give rise to characteristic CD signals (Cotton effects). By comparing the experimental CD spectrum to those predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)- or (S)-1-(Pyridin-2-yl)hexan-2-ol), the absolute configuration of the molecule can be determined. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee), making it a valuable tool for assessing the enantiomeric purity of a sample.

In Depth Theoretical and Computational Chemistry of 1 Pyridin 2 Yl Hexan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 1-(Pyridin-2-yl)hexan-2-ol. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

DFT calculations model the electron density to determine the ground-state energy and other electronic properties. For aromatic and heterocyclic compounds, such as those containing a pyridine (B92270) ring, DFT has been shown to provide reliable results for molecular geometry and electronic characteristics. The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate predictions of properties like molecular orbital energies and charge distributions. bohrium.com These calculations are foundational for the analyses discussed in the following subsections.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com Conversely, a small gap indicates a molecule is more reactive. irjweb.comwuxibiology.com This energy gap can be correlated with the molecule's ability to participate in charge transfer interactions, which are fundamental to many chemical reactions. irjweb.com

For molecules containing pyridine and hydroxyl groups, the distribution of HOMO and LUMO is often spread across different parts of the molecule. For instance, in related structures, the HOMO can be located on one part of the molecule (e.g., a hydroxyphenyl and imidazole (B134444) moiety), while the LUMO is on another (e.g., the pyridine and imidazole moieties). nih.gov This separation of frontier orbitals is indicative of charge transfer upon electronic excitation. nih.gov DFT calculations are a standard method for computing the HOMO-LUMO energy gap and visualizing the spatial distribution of these orbitals. schrodinger.com

Table 1: Illustrative HOMO-LUMO Data for a Related Pyridine Derivative

Computational MethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
DFT/B3LYP6-311G(d,p)-6.2967-1.80964.4871

This table is illustrative and based on data for a related imidazole derivative to demonstrate the type of information obtained from HOMO-LUMO analysis. irjweb.com

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of charge within a molecule is a key determinant of its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This provides a guide to the molecule's reactive sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) are associated with an excess of electrons and are prone to attack by electrophiles. These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) indicate an electron deficit and are susceptible to nucleophilic attack. rsc.org

For a molecule like this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of high negative potential. rsc.orgasianpubs.org The hydrogen atom of the hydroxyl group, on the other hand, would be a site of positive potential. The MEP map provides a nuanced picture of how the electron-withdrawing nature of the pyridine ring influences the charge distribution across the entire molecule. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscape Exploration

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for conversion between them.

The hexanol chain in this compound has multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformers. Computational methods, often in conjunction with experimental data, are used to explore this landscape. Techniques like systematic or stochastic conformational searches followed by geometry optimization using quantum mechanical methods (like DFT) can identify the most stable structures. diva-portal.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can elucidate the step-by-step pathway.

For instance, the synthesis of similar secondary alcohols can occur via the reduction of a corresponding ketone. nih.gov Computational modeling of this reduction can reveal the transition state structure, showing how the reducing agent approaches the ketone. In reactions where the alcohol is a reactant, such as in esterification or oxidation, computational studies can model the interaction with the other reagents and identify the lowest energy pathway.

In the context of catalysis, computational models have been used to refine simplistic transition state models. For example, in the kinetic resolution of secondary alcohols, computational studies helped to understand the interactions, such as π-π stacking, between the substrate and the catalyst in the transition state. nih.gov These studies are critical for explaining the enantioselectivity observed in such reactions.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. rsc.orgunam.mx This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted shifts can aid in the assignment of complex experimental spectra. For example, in related pyridinyl ketones, DFT calculations have been used to predict the chemical shifts of the pyridine and aliphatic carbons.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. rsc.org These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the absorption bands in an experimental IR spectrum. For this compound, this would allow for the identification of characteristic vibrations such as the O-H stretch of the alcohol, C-O stretch, and the various C-C and C-N stretching and bending modes of the pyridine ring. rsc.org

Table 2: Representative Calculated and Experimental Spectroscopic Data for a Related Compound

TechniqueFeatureExperimental ValueCalculated Value
¹³C NMRCarbonyl Carbon (in a ketone precursor)198.3 ppmN/A
IRCarbonyl Stretch (in a ketone precursor)1695 cm⁻¹N/A
IRPyridine Ring Vibrations (C=N)1580 cm⁻¹N/A

This table provides examples of spectroscopic data for a related pyridinyl ketone, illustrating the type of parameters that can be analyzed. Specific calculated values for this compound would require dedicated computational studies.

Solvation Effects and Intermolecular Interactions Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either explicitly, by including individual solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant.

For this compound, the presence of both a polar hydroxyl group and a polar pyridine ring, as well as a nonpolar hexyl chain, means that its interactions with solvents will be complex. In polar solvents, hydrogen bonding between the hydroxyl group and the solvent, and between the pyridine nitrogen and protic solvents, will be significant. mdpi.com In nonpolar solvents, van der Waals interactions involving the aliphatic chain will be more dominant.

Modeling these intermolecular interactions is crucial for understanding solubility, reactivity, and conformational preferences in solution. For example, the study of how nitroxide radicals interact with molecules like pyridine in different solvents shows the importance of hydrogen bonding and how it can be modeled computationally. mdpi.com Such models can predict how the solvent environment affects the energy landscape and the accessibility of different reactive sites on this compound.

Coordination Chemistry of 1 Pyridin 2 Yl Hexan 2 Ol As a Ligand

Ligand Design Principles and Coordination Potential (Pyridyl Nitrogen and Hydroxyl Oxygen)

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. rsc.org Pyridyl-alcohol based ligands, such as 1-(Pyridin-2-yl)hexan-2-ol, are of significant interest due to their versatile N,O-chelating or bridging capabilities. mdpi.comnih.gov The coordination potential of this compound is primarily dictated by its two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group.

The pyridyl nitrogen acts as a classic L-type ligand, donating a lone pair of electrons to a metal center without altering the metal's oxidation state. sacredheart.edu This interaction is a well-established and robust mode of coordination for pyridine-containing ligands. sacredheart.edu The hydroxyl group, on the other hand, introduces greater versatility. It can coordinate to a metal center as a neutral donor, or it can be deprotonated to form an alcoholato group. This anionic oxygen is a strong donor and can act as a bridging ligand, linking multiple metal centers together to form polynuclear complexes or coordination polymers. researchgate.netacs.org This ability to form bridges is a key characteristic of pyridinyl alcoholato ligands, stemming from their strong basicity. researchgate.net The combination of the "hemilabile" pyridyl nitrogen and the potentially anionic hydroxyl oxygen allows for a variety of coordination modes, making these ligands valuable in creating diverse metal complex structures. mdpi.com

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with pyridyl-alcohol ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govd-nb.info The specific reaction conditions, such as the metal-to-ligand molar ratio, the choice of solvent, and the presence of a base, can significantly influence the stoichiometry and structure of the resulting complex. rsc.org

Pyridyl-alcohol ligands have been successfully used to form complexes with a wide array of transition metals. mdpi.comresearchgate.net Research has demonstrated the complexation of these types of ligands with first-row transition metals such as manganese, iron, cobalt, nickel, and copper, as well as with other metals like ruthenium, palladium, and silver. nih.govmdpi.comrsc.orgnih.govrsc.org The choice of the metal center is crucial as it dictates the potential geometry, electronic properties, and catalytic activity of the resulting complex. For instance, pyridyl-alcohol ligands have been used to synthesize ruthenium complexes for catalysis and nickel complexes exhibiting interesting magnetic properties. mdpi.comrsc.org

The stoichiometry of the resulting complexes can vary significantly. For example, reactions of NiCl₂ with pyridyl-alcohol ligands have been shown to yield either mononuclear or tetranuclear complexes depending on the metal-to-ligand ratio. rsc.org The ability of the deprotonated alcohol group to act as a bridging ligand often leads to the formation of polynuclear structures, such as the cubane-type clusters observed in some nickel complexes. acs.orgrsc.org This versatility allows for the construction of a wide range of molecular architectures, from simple mononuclear species to complex, high-nuclearity clusters. nih.gov

Exploration of Diverse Metal Centers (e.g., Transition Metals)

Spectroscopic and Structural Elucidation of Coordination Complexes (e.g., X-ray Diffraction)

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the comprehensive characterization of coordination complexes.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the pyridine ring and the C-O bond of the alcohol group upon complexation provide direct evidence of bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Shifts in the resonances of the pyridine and alkyl protons upon coordination can provide insights into the structure of the complex. d-nb.info

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and d-d transitions are often observed, and their energies and intensities are characteristic of the metal ion and its coordination environment. d-nb.info

Investigation of Coordination Modes and Geometries in this compound Complexes

This compound and related pyridyl-alcohol ligands can adopt a variety of coordination modes, leading to diverse coordination geometries around the metal center. nih.gov The ligand can act as a:

Monodentate ligand: Coordinating through either the pyridyl nitrogen or the hydroxyl oxygen.

Bidentate chelating ligand: Coordinating to a single metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. researchgate.net

Bidentate bridging ligand: Linking two metal centers, often through the deprotonated oxygen atom.

Tridentate or tetradentate bridging ligand: In polynuclear complexes, the deprotonated oxygen can bridge multiple metal centers. acs.org

These varied coordination modes can result in a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the stoichiometry of the complex, and the presence of other ligands. nih.govnih.gov For instance, hexa-coordinated distorted octahedral geometries have been observed in some nickel(II) and cobalt(II) polymeric chains, while penta-coordinated distorted square pyramidal geometries have been found in tetranuclear copper(II) clusters. researchgate.net

Electronic, Magnetic, and Photophysical Properties of Resulting Metal-Organic Compounds

The coordination of this compound to a metal center can give rise to a range of interesting electronic, magnetic, and photophysical properties.

Electronic Properties: The electronic properties of the complexes are largely determined by the nature of the metal ion and the ligand field. UV-Vis spectroscopy is a key technique for probing these properties, revealing information about MLCT and d-d electronic transitions. rsc.org The electronic environment of the metal center can be tuned by modifying the substituents on the pyridine ring, which can influence the energy levels of the molecular orbitals. rsc.org

Magnetic Properties: The magnetic properties of complexes containing paramagnetic metal ions, such as nickel(II), are of significant interest. cdnsciencepub.com The bridging capabilities of pyridyl-alcohol ligands can mediate magnetic exchange interactions between metal centers, leading to either ferromagnetic or antiferromagnetic coupling. researchgate.net In some cases, this has led to the development of single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis. rsc.orgnih.gov

Photophysical Properties: Many transition metal complexes exhibit interesting photophysical properties, such as luminescence. researchgate.net The photophysical properties of pyridyl-containing complexes are often governed by MLCT excited states. rsc.orgrsc.org The emission properties, including the wavelength and quantum yield, can be tuned by altering the ligand structure and the metal center. nih.govmdpi.com For example, the introduction of different substituents on the pyridine ring can shift the emission to different wavelengths. nih.gov

Catalytic Applications of 1 Pyridin 2 Yl Hexan 2 Ol and Its Metal Complexes

Role as Chiral Ligands in Asymmetric Catalysis

Chiral pyridyl alcohols, including isomers of 1-(pyridin-2-yl)hexan-ol, serve as effective ligands in asymmetric catalysis. Their structure, featuring a stereogenic center bearing a hydroxyl group and a coordinating pyridine (B92270) nitrogen atom, allows them to form stable chiral metal complexes. okayama-u.ac.jp This coordination imparts a specific three-dimensional arrangement around the metal's active site, which is essential for discriminating between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The effectiveness of these ligands is determined by both steric and electronic factors. The absolute configuration of the carbinol carbon is a primary determinant of the sense of asymmetric induction. By modifying the substituents on either the pyridine ring or the alkyl chain, the ligand's properties can be systematically varied to optimize enantioselectivity for a specific reaction. These ligands are particularly valued in reactions where nitrogen-containing ligands are preferred due to their stability towards oxidation compared to organophosphorus ligands.

One of the most significant applications of chiral pyridyl alcohol ligands is in the enantioselective hydrogenation of prochiral ketones. amazonaws.com The resulting chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of 2-acylpyridines. Specifically, the hydrogenation of 1-(pyridin-2-yl)hexan-1-one using a rhodium catalyst complexed with a chiral diphosphine ligand (Binapine) produces (S)-1-(pyridin-2-yl)hexan-1-ol with high yield and enantioselectivity. This reaction demonstrates the direct synthesis of a chiral pyridyl alcohol, which itself can serve as a chiral ligand or auxiliary. The high efficiency of this transformation underscores the utility of such catalytic systems in producing enantiomerically enriched compounds. amazonaws.com

Research has shown that various 2-pyridine ketones can be successfully hydrogenated using this method, achieving excellent yields and enantiomeric excesses (ee). The results for the hydrogenation of 1-(pyridin-2-yl)hexan-1-one and related ketones are summarized below.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones Data sourced from Yang et al.

Substrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee, %)
1-(pyridin-2-yl)ethan-1-one(S)-1-(pyridin-2-yl)ethan-1-ol9995
1-(pyridin-2-yl)propan-1-one(S)-1-(pyridin-2-yl)propan-1-ol9993
1-(pyridin-2-yl)pentan-1-one(S)-1-(pyridin-2-yl)pentan-1-ol9990
1-(pyridin-2-yl)hexan-1-one(S)-1-(pyridin-2-yl)hexan-1-ol9990

Chiral pyridyl alcohols are also instrumental as ligands in catalytic asymmetric carbon-carbon bond forming reactions, which are fundamental transformations in organic synthesis. acs.org A classic example is the enantioselective addition of organometallic reagents to carbonyl compounds.

Specifically, chiral pyridyl alcohols have been successfully employed as ligands for the addition of diethylzinc (B1219324) to various aldehydes. acs.org In these reactions, the pyridyl alcohol coordinates to the zinc atom, forming a chiral catalytic species that directs the approach of the aldehyde. This results in the formation of a chiral secondary alcohol with a predictable absolute configuration. For instance, fructose-derived pyridyl alcohols have been shown to catalyze the addition of diethylzinc to benzaldehyde, achieving up to 89.4% ee. acs.org The stereochemical outcome of the reaction is directly influenced by the chirality of the pyridyl alcohol ligand.

The versatility of this method has been demonstrated with a range of aldehyde substrates, although the enantioselectivity can be sensitive to the aldehyde's structure. acs.org For example, while substituted benzaldehydes often yield products with high enantioselectivity, α,β-unsaturated aldehydes like cinnamaldehyde (B126680) may result in lower asymmetric induction. acs.org This highlights the importance of matching the ligand structure to the specific substrate in catalyst design.

Enantioselective Hydrogenation and Reduction Reactions

Application in Photocatalysis and Electrocatalysis

The pyridine-alkoxide structural motif present in 1-(pyridin-2-yl)hexan-2-ol and its isomers is also relevant in the emerging fields of photocatalysis and electrocatalysis. These areas often utilize transition metal complexes to mediate redox reactions under mild conditions, powered by light or electricity. acs.org

In photocatalysis, related pyridine-containing allylic alcohols have been used as substrates in reactions such as the 1,2-heteroarene migration induced by difluoroalkylation. While the alcohol itself is the substrate here rather than a ligand, its precursor, 1-(pyridin-2-yl)hexan-1-one, is synthesized via standard procedures, indicating the accessibility of these structures for further catalytic studies. The pyridine ring can play a crucial role in coordinating to a photocatalyst or influencing the electronic properties of the molecule.

In electrocatalysis, copper complexes featuring pyridine-alkoxide (pyalk) ligands have been investigated for their ability to catalyze water oxidation, a key reaction for producing hydrogen fuel. These ligands stabilize the copper center and facilitate the electron transfer processes required for the oxygen evolution reaction. The electronic properties of the pyridine ring can be tuned to modify the redox potential of the metal complex, thereby optimizing its catalytic activity. The development of such catalysts is a promising route towards efficient and sustainable energy systems.

Mechanistic Studies of Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and developing more efficient catalysts. For reactions involving ligands like this compound, the compound typically acts as a bidentate N,O-ligand, coordinating to the metal center through the pyridine nitrogen and the deprotonated hydroxyl oxygen. okayama-u.ac.jp

In the context of asymmetric hydrogenation of ketones (a transfer hydrogenation process), the catalytic cycle generally involves several key steps. First, the metal complex, often an iridium or rhodium species, coordinates with the alcohol (the hydrogen source) and the ketone (the substrate). The reaction proceeds through a "borrowing hydrogen" mechanism where the catalyst temporarily "borrows" hydrogen from a sacrificial alcohol (or molecular hydrogen) to form a metal-hydride species. This hydride is then transferred to the prochiral ketone in an enantioselective step, dictated by the chiral environment created by the pyridyl alcohol ligand. The resulting chiral alcohol product is then released, regenerating the catalyst for the next cycle. The pyridine nitrogen ensures strong binding to the metal, while the chiral alcoholate moiety creates the necessary asymmetric pocket around the active site.

For carbon-carbon bond forming reactions, such as the addition of diethylzinc to aldehydes, the pyridyl alcohol ligand first reacts with diethylzinc to form a zinc-alkoxide dimer. This chiral dimer is the active catalytic species. It coordinates the aldehyde, positioning it for a stereoselective attack by one of the ethyl groups from the zinc reagent. The precise structure of the transition state, involving a bridge between two zinc atoms, is believed to be responsible for the high degree of enantioselectivity observed in many cases.

Catalyst Design, Performance Optimization, and Reusability Studies

The rational design and optimization of catalysts are central to their practical application. For catalysts incorporating this compound or related ligands, performance can be enhanced through several strategies.

Catalyst Design and Optimization: The modular synthesis of pyridyl alcohols allows for systematic modification of their structure. Altering the steric bulk or electronic properties of the substituents on the pyridine ring or the alkyl backbone can significantly impact the catalyst's activity and enantioselectivity. acs.org For instance, introducing electron-donating or electron-withdrawing groups on the pyridine ring can modulate the Lewis acidity of the coordinated metal center, which in turn affects reaction rates and selectivity. High-throughput screening of a library of structurally diverse ligands is a common strategy for identifying the optimal catalyst for a specific transformation.

Reusability Studies: A key aspect of sustainable chemistry is the ability to recover and reuse the catalyst. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products. To address this, immobilization techniques are employed. Chiral ligands like this compound can be anchored to solid supports, such as polymers or silica (B1680970) gel, to create heterogeneous catalysts. These solid-supported catalysts can be easily recovered by simple filtration at the end of the reaction and reused in subsequent batches. Care must be taken in designing the linker that attaches the ligand to the support to ensure that the catalytic activity is not compromised. Furthermore, studies on catalyst leaching are important to confirm the stability and true heterogeneity of the system.

Supramolecular Chemistry and Self Assembly Involving 1 Pyridin 2 Yl Hexan 2 Ol

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The specific arrangement of functional groups in 1-(Pyridin-2-yl)hexan-2-ol allows for a variety of non-covalent interactions that are fundamental to the formation of supramolecular assemblies.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the hydroxyl group, -OH) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group) allows for the formation of robust hydrogen bonds. In analogous systems, such as 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, molecules are linked via O—H⋯N hydrogen bonds to form zigzag chains. researchgate.net Similarly, studies on pyridinone derivatives have demonstrated the formation of very strong intramolecular and intermolecular hydrogen bonds. rsc.org For this compound, both intermolecular (linking different molecules) and intramolecular (within the same molecule) hydrogen bonds are conceivable, significantly influencing its packing in the solid state and its aggregation in solution. The crystal packing of similar compounds, like N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine, is stabilized by such intermolecular hydrogen bonding. researchgate.net

Other Interactions: The hexyl chain introduces hydrophobic interactions, which are crucial for self-assembly processes in aqueous media. Furthermore, weaker C–H···O and C–H···π interactions can provide additional stability to the assembled structures, a phenomenon observed in analogous pyridine-ketone derivatives.

Table 1: Potential Non-Covalent Interactions in this compound and Findings from Analogous Systems
Interaction TypeParticipating GroupsStrength/NatureEvidence from Analogous SystemsCitation
Hydrogen Bonding (O-H···N)Hydroxyl group and Pyridine NitrogenStrong, directionalFormation of zigzag chains in similar azole-containing alcohols. researchgate.net
Hydrogen Bonding (O-H···O)Hydroxyl group and another Hydroxyl groupStrong, directionalObserved in the crystal structure of various alcohol-containing compounds. rsc.org
π-π StackingPyridine ringsModerate, geometry-dependentAntiparallel-displaced geometry is most stable in pyridine dimers. Stabilizes crystal packing in numerous pyridine derivatives. researchgate.netiucr.org
Hydrophobic InteractionsHexyl chainsNon-directional, crucial in polar solventsAlkyl chains facilitate close packing and are critical for solubility and reactivity in nonpolar environments.
C-H···O Hydrogen BondingPyridine C-H and Carbonyl/Hydroxyl OxygenWeakObserved in pyridine-ketone derivatives, contributing to lattice stabilization.

Design and Formation of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving the pyridine moiety makes this compound a candidate for the rational design of complex supramolecular architectures. Pyridine-based ligands are widely used in coordination chemistry to direct the self-assembly of metal ions into discrete polygons or extended polymeric frameworks. ecust.edu.cnrsc.org

For instance, binuclear platinum(II) complexes featuring pyridine ligands have been shown to self-assemble into well-defined circular and helical fiber structures. rsc.org Similarly, lead(II) salts combined with various pyridine-hydrazine linkers can form diverse architectures ranging from 1D chains and 2D layers to complex 3D frameworks, with the final topology guided by the choice of the anion. rsc.org By acting as a ligand, this compound could coordinate with metal centers through its pyridine nitrogen. The hydroxyl group could then participate in further coordination or form hydrogen bonds to link these units into larger, ordered structures. The chiral center at the C2 position also introduces the possibility of forming chiral supramolecular polymers or helicates.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a large host molecule and a smaller guest molecule, driven by non-covalent interactions. tcichemicals.commdpi.com The structural features of this compound suggest it could function effectively as a guest molecule.

The hydrophobic hexyl chain and the aromatic pyridine ring make it a suitable guest for encapsulation within the cavities of macrocyclic hosts like cyclodextrins and calixarenes. tcichemicals.comthno.org Cyclodextrins, for example, have a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for binding nonpolar moieties of guest molecules in aqueous solutions. thno.org The specific dimensions of the host's cavity would determine the binding selectivity. The pyridine ring could also engage in specific interactions with electron-rich or electron-poor aromatic panels within a synthetic host. This molecular recognition is highly specific, relying on a combination of shape complementarity and favorable intermolecular interactions between the host and the guest.

Self-Assembly Mechanisms and Thermodynamic/Kinetic Control

The process by which molecules of this compound would organize into a stable supramolecular assembly is governed by the principles of thermodynamics and kinetics. nih.govmdpi.com

Thermodynamic vs. Kinetic Products: In self-assembly processes, the system can either form the most stable possible structure (the thermodynamic product) or a less stable, kinetically trapped structure that forms faster (the kinetic product). nih.govresearchgate.net Studies on the self-assembly of metal-organic coordination structures, including those with pyridine-functionalized components, have shown that reaction conditions like temperature and concentration can be tuned to favor one product over the other. ecust.edu.cnnih.gov For example, thermal annealing can provide the necessary energy to overcome kinetic barriers and allow the system to reach its thermodynamic minimum. ecust.edu.cn

Assembly Pathways: The formation of complex architectures often follows specific pathways. A cooperative nucleation-elongation mechanism has been observed in the self-assembly of pyridine-containing Pt(II) complexes into helical fibers. rsc.org In this mechanism, the initial formation of a small aggregate (nucleus) is slow, but once formed, the elongation of the fiber is rapid. The self-assembly can be kinetically controlled by adjusting factors like monomer concentration. rsc.org The dimensionality of the resulting structure can also influence whether the process is under kinetic or thermodynamic control; studies have shown that 2D structures are often thermodynamically controlled, while lower-dimensional structures can be kinetically trapped. ecust.edu.cnnih.gov

Table 2: Factors Influencing Self-Assembly of Pyridine-Containing Systems
FactorInfluence on Self-AssemblyObserved Outcome in Analogous SystemsCitation
TemperatureProvides energy to overcome kinetic barriers.Thermal annealing can convert kinetically trapped products to thermodynamically stable structures. ecust.edu.cnnih.gov
ConcentrationAffects the rate of nucleation and elongation.Can be used to kinetically control the formation of supramolecular polymers. rsc.org
SolventMediates non-covalent interactions (e.g., hydrophobic effect).Hierarchical self-assembly of hydrogen-bonded complexes into helical stacks in nonpolar solvents. acs.org
Metal/Anion ChoiceDirects the coordination geometry and overall topology.Different anions guide the self-assembly of Pb(II)-pyridine frameworks into 1D, 2D, or 3D structures. rsc.org
Ligand StructureDetermines the directionality of interactions and steric constraints.The dimensionality of the final structure (0D, 1D, 2D) depends on the geometry of the pyridine-based building blocks. ecust.edu.cn

Advanced Derivatization and Chemical Functionalization Strategies for 1 Pyridin 2 Yl Hexan 2 Ol

Regioselective Functionalization of the Hydroxyl Group

The secondary hydroxyl group is a prime target for regioselective functionalization due to its nucleophilicity. Standard organic transformations can be employed to convert the alcohol into a variety of other functional groups, such as esters and ethers, thereby modifying the compound's physicochemical properties.

Esterification and Acylation: The hydroxyl group can be readily acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups. For instance, an organocatalytic method using a chiral 4-pyrrolidinopyridine (B150190) catalyst has been shown to achieve chemo- and regioselective acylation of secondary hydroxyl groups even in the presence of primary ones. acs.org

Etherification: Formation of ethers can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. For more sterically hindered secondary alcohols, transition-metal-catalyzed methods, such as a rhodium-catalyzed allylic etherification, can be effective. nih.gov

Silylation: Protecting the hydroxyl group with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), is a common strategy in multi-step synthesis. This is typically accomplished using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole (B134444) or pyridine. beilstein-journals.org Solvent-free conditions have been shown to accelerate these reactions. beilstein-journals.org

Below is a table summarizing potential regioselective functionalizations of the hydroxyl group.

Reaction Type Reagent(s) Catalyst/Base Potential Product
EsterificationAcetyl chloridePyridine1-(Pyridin-2-yl)hexan-2-yl acetate
EtherificationMethyl iodideSodium hydride (NaH)2-(2-Methoxyhexyl)pyridine
SilylationTBDMS-ClImidazole2-(2-(tert-Butyldimethylsilyloxy)hexyl)pyridine
SulfonylationTosyl chloridePyridine1-(Pyridin-2-yl)hexan-2-yl 4-toluenesulfonate

Selective Modifications on the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution (SEAr): Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack compared to benzene. gcwgandhinagar.com When reactions do occur, they require harsh conditions and substitution is directed to the C-3 and C-5 positions. quora.comlibretexts.org Direct nitration and halogenation are often sluggish. wikipedia.orggcwgandhinagar.com A more effective strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.orggcwgandhinagar.com This N-oxide activates the C-2 and C-4 positions for electrophilic substitution, after which the N-oxide can be deoxygenated. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. uomosul.edu.iq This is often seen in reactions like the Chichibabin reaction, though this is less relevant for an already 2-substituted pyridine.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing a more efficient route to modify the pyridine ring. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for 2-alkylpyridines, allowing for the introduction of aryl groups at the benzylic position of the alkyl chain. researchgate.net Base-controlled regioseivergent functionalization can also be used to target either the C(sp²)–H bonds on the ring or the C(sp³)–H bonds on the alkyl side chain. rsc.org

A summary of potential modification strategies for the pyridine ring is presented below.

Reaction Type Position(s) Targeted Typical Reagents/Conditions Potential Outcome
Electrophilic SubstitutionC3, C5HNO₃/H₂SO₄ (harsh)Introduction of a nitro group
N-OxidationNitrogenm-CPBA or H₂O₂Formation of 1-(Pyridin-2-yl)hexan-2-ol N-oxide
C-H ArylationC6 or side chainAryl halide, Pd catalystIntroduction of an aryl group

Introduction of Reactive Handles for Further Elaborations (e.g., Click Chemistry)

To prepare this compound for conjugation, reactive handles compatible with bioorthogonal "click" chemistry can be installed. nobelprize.org The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov

Functionalization at the Hydroxyl Group: The hydroxyl group is the most straightforward position to attach a linker containing a terminal alkyne or an azide (B81097). For example, the alcohol can be esterified with a commercially available acid like 5-hexynoic acid using standard coupling reagents (e.g., DCC/DMAP) to install a terminal alkyne. lew.ro Alternatively, the alcohol could be converted to a tosylate and then displaced with sodium azide to introduce the azide handle.

Functionalization at the Pyridine Ring: Introducing a click handle onto the pyridine ring is more complex but can be achieved through cross-coupling reactions. If a halogenated precursor, such as 2-bromo-6-(1-hydroxyhexyl)pyridine, were available, a terminal alkyne could be installed via a Sonogashira coupling. mdpi.commdpi.compearson.com This palladium- and copper-catalyzed reaction is a powerful method for forming C(sp²)-C(sp) bonds. mdpi.com Enzymatic halogenation can also be used to regiospecifically install a bromide, which can then be subjected to Sonogashira coupling. nih.gov

The table below outlines strategies for introducing click-compatible functional groups.

Target Position Strategy Reagent(s) Reactive Handle
Hydroxyl GroupEsterification5-Hexynoic acid, DCC, DMAPTerminal Alkyne
Hydroxyl GroupSubstitution1. TsCl, Py; 2. NaN₃Azide
Pyridine Ring (C6)Sonogashira Coupling (requires bromo-precursor)Terminal alkyne, Pd catalyst, Cu(I) co-catalystTerminal Alkyne

Synthesis of Conjugates and Hybrid Materials

With a reactive handle installed, this compound can be conjugated to a wide range of other molecules or materials.

Polymer Conjugates: Functionalized polymers can be attached to the modified compound. mdpi.comnih.gov For example, an alkyne-terminated version of the molecule could be "clicked" onto an azide-functionalized polymer, such as polyethylene (B3416737) glycol (PEG) or poly(N-isopropylacrylamide) (PNIPAM), to create amphiphilic conjugates or materials for drug delivery. nih.govnih.gov The conjugation process can improve properties like solubility and stability.

Bioconjugates: The reactive handle allows for covalent attachment to biomolecules like peptides, proteins, or oligonucleotides. sigmaaldrich.com For instance, an azide-modified this compound derivative could be linked to a protein functionalized with a terminal alkyne, a common strategy in chemical biology. nih.gov

Hybrid Materials: The molecule can serve as a building block for hybrid organic-inorganic materials. mdpi.com The pyridine and hydroxyl moieties can act as ligands, coordinating to metal centers to form coordination polymers or metal-organic frameworks (MOFs). researchgate.netrsc.org For example, 2-pyridyl alcohols have been combined with functionalized terephthalic acids to create 1D coordination polymers with various metal ions like Zn(II), Mn(II), and Ni(II). researchgate.netrsc.org Another approach involves grafting the molecule onto a solid support like silica (B1680970) to create heterogeneous catalysts. rsc.org

Exploration of Advanced Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient tools in synthetic chemistry. rsc.org

Pyridine Synthesis via MCR: While not using the pre-formed this compound, it is relevant that pyridines themselves are often synthesized via MCRs. acsgcipr.orgresearchgate.netacs.org Reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses combine simple acyclic precursors to construct the pyridine ring. acsgcipr.org More recent methods include metal-free, three-component reactions involving alcohols, styrenes, and cyanopyridines to generate highly substituted pyridines. chemistryviews.org

Using Derivatives in MCRs: Derivatives of this compound could potentially serve as components in classic MCRs.

Passerini and Ugi Reactions: These are isocyanide-based MCRs. researchgate.netresearchgate.net The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. researchgate.net The Ugi four-component reaction (U-4CR) adds a primary amine to this mixture. beilstein-journals.orgnih.gov If this compound were oxidized to its corresponding ketone, 1-(pyridin-2-yl)hexan-2-one, this ketone could serve as the carbonyl component in both Passerini and Ugi reactions, allowing for the rapid assembly of complex peptidomimetic structures incorporating the pyridylhexyl scaffold.

The table below describes the components of these key MCRs.

Reaction Number of Components Reactant Types Core Product Structure
Passerini Reaction3Ketone/Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxycarboxamide
Ugi Reaction4Ketone/Aldehyde, Carboxylic Acid, Isocyanide, Primary Amineα-Acylaminocarboxamide (di-peptide like)

Molecular Level Exploration of Biological Activities and Mechanistic Insights for 1 Pyridin 2 Yl Hexan 2 Ol

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For compounds related to 1-(Pyridin-2-yl)hexan-2-ol, SAR studies have revealed key roles for the pyridine (B92270) ring, the linker chain, and various substituents.

Research on α-ketoheterocycles as inhibitors of diacylglycerol lipase (B570770) α (DAGLα) provides valuable insights. nih.govuniversiteitleiden.nl These studies highlight that the heterocyclic scaffold is critical for activity, with oxazolo-4N-pyridines being a highly active framework. nih.gov This suggests that the nitrogen atom in the pyridine ring of this compound is likely crucial, possibly for forming specific interactions like hydrogen bonds within a biological target. universiteitleiden.nl

Modifications to the acyl chain in these analogs also significantly impact potency. In one study, inhibitory activity increased with the length of the methylene (B1212753) chain (from n=2 to n=8), indicating that the hexanol chain of this compound is of a length that could confer significant biological activity. universiteitleiden.nl However, the relationship is not always linear, as a C6 chain (n=6) showed a drop in activity compared to a C5 chain (n=5). universiteitleiden.nl Furthermore, studies on other pyridone derivatives show that adding methyl groups to the pyridone ring can increase potency by over 500-fold compared to unsubstituted versions, emphasizing the importance of substituents on the core heterocyclic structure. nih.gov

Structural Moiety Modification Impact on Activity Inference for this compound
Pyridine Ring Replacement with other heterocycles (e.g., simple oxazole)Often results in inactive compounds, highlighting the pyridine's importance. nih.govuniversiteitleiden.nlThe pyridine nitrogen is likely a key interaction point (e.g., H-bond acceptor). universiteitleiden.nl
Pyridine Ring Introduction of electron-withdrawing groupsCan increase inhibitor potency. nih.govSubstituents on the pyridine ring could modulate the activity of this compound.
Linker Chain Varying length of the alkyl/acyl chainPotency is sensitive to chain length; optimal lengths are often observed (e.g., C8 or C18:1 for certain DAGLα inhibitors). universiteitleiden.nlThe hexanol chain is within a range that could confer biological potency.
Linker Chain Introduction of a distal phenyl group on the chainProved to be a feature of the most potent inhibitors in one study. nih.govAdding functional groups to the end of the hexanol chain could enhance activity.
Overall Structure N-methylation of an indole-NH group in related ligandsReduced affinity, demonstrating the potential role of H-bonding. acs.orgThe hydroxyl group on the hexanol chain is a likely hydrogen bond donor/acceptor.

Investigation of Molecular Recognition and Binding Mechanisms (e.g., enzyme active sites)

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. semanticscholar.orgpressbooks.pub For a ligand like this compound, binding to a target such as an enzyme active site would involve a combination of these interactions. semanticscholar.orgpressbooks.pub

Studies of related inhibitors binding to their targets provide a model for the likely interactions of this compound:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. Research on α-ketoheterocycle inhibitors suggests this nitrogen can have a specific interaction with amino acid residues in the binding site. universiteitleiden.nl The hydroxyl group of the hexan-2-ol moiety is also a prime candidate for forming hydrogen bonds, acting as either a donor or an acceptor.

Hydrophobic Interactions: The hexyl chain is a significant hydrophobic feature. This aliphatic chain can favorably interact with nonpolar, hydrophobic pockets within a protein's active site. pressbooks.pub In studies of vitamin D3 derivatives, binding to receptors was mainly driven by hydrophobic interactions with residues such as leucine, isoleucine, and phenylalanine. nih.gov

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. pressbooks.pub This type of interaction is a common feature in ligand-protein recognition.

Shape Complementarity: Effective binding requires a close match between the shape of the ligand and the topology of the binding site. pressbooks.pubnih.gov The V-shape of some pyrazole (B372694) inhibitors has been shown to be crucial for fitting into the ATP binding cleft of a pseudokinase, with different branches of the molecule making key contacts. nih.gov this compound would similarly need to fit sterically into its target site.

For example, in the binding of the inhibitor Cpd22 to Integrin-linked kinase (ILK), a key anchoring interaction is a strong hydrogen bond and ionic interaction between a nitrogen atom in the inhibitor and a glutamate (B1630785) residue (Glu283) in the protein. nih.gov This underscores the potential importance of the pyridine nitrogen in anchoring this compound within a binding site.

Elucidation of Biological Pathways and Modulatory Effects at a Cellular or Sub-cellular Level

Once a compound binds to its molecular target, it can modulate biological pathways, leading to observable effects at the cellular level. While the specific pathways affected by this compound are unconfirmed, research on analogous structures points to several possibilities.

Kinase Signaling Inhibition: Many pyridine-containing compounds are developed as kinase inhibitors. For instance, novel pyridin-2-yl urea (B33335) derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling cascade. nih.gov Inhibition of such kinases can disrupt signaling pathways involved in inflammation, apoptosis, and cell stress responses. nih.gov

Ion Channel Modulation: Pyridine derivatives have been shown to act as modulators of ion channels. One study demonstrated that a dihydropyridine (B1217469) analog induces smooth muscle relaxation primarily through the blockade of L-type calcium channels. researchgate.net Such an effect at the cellular level alters calcium influx, a critical process in muscle contraction and neuronal signaling. researchgate.net

Chaperone Protein Regulation: The heat shock protein 70 (Hsp70) is an allosteric target for some pyridine-containing inhibitors. These compounds can disrupt the Hsp70–Hsp90 machinery, which is responsible for the proper folding and stability of numerous oncoproteins. acs.org By inhibiting Hsp70, these molecules can lead to the degradation of cancer-promoting proteins and trigger apoptosis in malignant cells. acs.org

Modulation of Cell Proliferation and Differentiation: Vitamin D3 hydroxy-derivatives, which share structural features with sterols, have been shown to inhibit the proliferation and induce the differentiation of cells like keratinocytes. nih.gov These effects are mediated by interactions with nuclear receptors that regulate gene expression. nih.gov It is plausible that this compound could influence similar cellular fate decisions if it targets relevant receptors or enzymes.

Design and Synthesis of Analogs for Mechanistic Probing

The design and synthesis of analogs are fundamental to medicinal chemistry for probing mechanisms of action, confirming target engagement, and optimizing potency. nih.govresearchgate.net Based on the structure of this compound, several rational design strategies could be employed.

Design Rationale:

Probing the Pyridine Moiety: Analogs could be synthesized with substituents (e.g., methyl, chloro, fluoro groups) at different positions on the pyridine ring to test the electronic and steric requirements of the binding pocket. acs.org Replacing the pyridine with other heterocycles (e.g., pyrimidine, pyrazole) would determine the importance of the nitrogen's position and the ring's aromatic properties. nih.gov

Investigating the Hydroxyl Group: The hydroxyl group could be removed, inverted (to the (R)-enantiomer), or replaced with other functional groups (e.g., amine, ether) to confirm its role as a hydrogen bond donor or acceptor.

Modifying the Hexyl Chain: The length of the alkyl chain could be systematically varied (e.g., from butyl to octyl) to find the optimal length for fitting into a hydrophobic pocket. universiteitleiden.nl

Synthetic Approaches: The synthesis of such analogs would likely involve multi-step sequences.

Core Formation: A common approach for creating the pyridine-alkyl structure involves the reaction of a pyridine derivative with an appropriate side chain. For example, pyridyl chalcones can be synthesized through a reaction between a substituted acetophenone (B1666503) and a pyridine-carbaldehyde using a strong base like lithium diisopropylamide (LDA). researchgate.net

Functional Group Interconversion: The ketone precursor, 1-(pyridin-2-yl)hexan-2-one, could be synthesized first and then reduced to the target alcohol, this compound, using a reducing agent like sodium borohydride (B1222165). This approach also allows for the synthesis of other analogs, such as converting the ketone to an amine.

Coupling Reactions: More complex analogs can be built using modern coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are frequently used to attach aryl or heterocyclic groups. diva-portal.org The synthesis of Hsp70 inhibitors involved coupling a bromopyridine intermediate with an aminothiophenol using a copper catalyst, followed by acylation to yield the final products. acs.org

Computational Docking and Molecular Dynamics Simulations for Biological Interactions

Computational methods are powerful tools for visualizing and predicting how a ligand like this compound might interact with a biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, generating a binding score that estimates affinity. researchgate.net

Binding Pose Prediction: Docking studies on related pyridine derivatives have successfully predicted their binding modes. researchgate.netmdpi.com For example, a study on a relaxant compound suggested its binding to an outer cavity on an L-type calcium channel, identifying interactions with specific residues in multiple protein chains. researchgate.net

SAR Rationalization: Docking can explain experimental SAR data. In a study of DAGLα inhibitors, the inactivity of certain analogs with bulky substituents was rationalized by showing that the binding pocket was restricted in size. universiteitleiden.nl Similarly, docking could predict whether modifications to this compound would be sterically tolerated by a putative target.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding pose and the thermodynamics of the interaction.

Binding Mode Discrimination: When docking suggests multiple possible binding modes, MD simulations and subsequent free energy calculations can identify the most stable and likely conformation. This approach was used to validate the binding mode of novel pyridin-2-yl urea inhibitors of ASK1 kinase, with the calculated binding free energies showing a good correlation with experimental bioassay results. nih.gov

Revealing Key Interactions: MD simulations can highlight the most persistent interactions. In a study of an inhibitor (Cpd22) binding to ILK, simulations showed that a stable ionic interaction reinforced by a hydrogen bond was the key anchoring point, explaining why analogs lacking this feature were inactive. nih.gov A similar simulation of this compound could reveal the most critical and stable hydrogen bonds or hydrophobic contacts it forms with a target protein.


Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.